molecular formula C9H5F3O2 B3041821 (E)-3-(2,4,6-Trifluorophenyl)acrylic acid CAS No. 377084-08-7

(E)-3-(2,4,6-Trifluorophenyl)acrylic acid

Cat. No.: B3041821
CAS No.: 377084-08-7
M. Wt: 202.13 g/mol
InChI Key: JARROIJACNTGOM-OWOJBTEDSA-N
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Description

(E)-3-(2,4,6-Trifluorophenyl)acrylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group’s high electronegativity and the conjugated double bond system of the acrylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4,6-Trifluorophenyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is performed between 2,4,6-trifluorobenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction conditions usually involve refluxing the mixture in a suitable solvent like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4,6-Trifluorophenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

(E)-3-(2,4,6-Trifluorophenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for designing molecules with enhanced metabolic stability and bioavailability.

    Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of (E)-3-(2,4,6-Trifluorophenyl)acrylic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-Difluorophenyl)acrylic acid
  • (E)-3-(2,6-Difluorophenyl)acrylic acid
  • (E)-3-(2,4,6-Trichlorophenyl)acrylic acid

Uniqueness

(E)-3-(2,4,6-Trifluorophenyl)acrylic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties compared to its difluoro and trichloro analogs. This results in distinct reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(2,4,6-trifluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARROIJACNTGOM-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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